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Introduction

EAIO01 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor
Receptor (EGFR).[1][2] It demonstrates significant inhibitory activity against the L858R/T790M
double mutant of EGFR, a common resistance mutation in non-small cell lung cancer (NSCLC),
while showing minimal activity against wild-type (WT) EGFR.[2] EAIOO01 binds to an allosteric
site created by the outward displacement of the C-helix in the inactive conformation of the
kinase.[2] These application notes provide detailed protocols for utilizing EAIO01 in various
kinase activity assays to characterize its inhibitory properties and to screen for similar allosteric
inhibitors.

Data Presentation

The inhibitory activity of EAI001 against various forms of EGFR has been quantified using in
vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration
(IC50) values for EAIOOL.
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EGFR Variant IC50 (nM) Assay Conditions
L858R/T790M 24 1 mMATP
Wild-Type (WT) > 50,000 1 mMATP
L858R 750 1 uMATP
T790M 1700 1M ATP

Data sourced from Jia et al., 2016.[2]

Signaling Pathway

EAIO01 targets the EGFR signaling pathway, which plays a crucial role in cell proliferation,
survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates,
initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the
PISK-AKT-mTOR pathways. Mutations in EGFR can lead to constitutive activation of these
pathways, driving tumorigenesis.
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Experimental Protocols

Several kinase assay formats can be employed to evaluate the activity of EAI001. Below are
detailed protocols for three common non-radioactive methods: a Homogeneous Time-Resolved
Fluorescence (HTRF) Kinase Assay, a LanthaScreen® Eu Kinase Binding Assay, and an ADP-

Glo™ Kinase Assay.

Experimental Workflow Overview

Data Analysis

Click to download full resolution via product page

General Kinase Activity Assay Workflow

HTRF Kinase Assay Protocol for EGFR

This protocol is adapted for a 1536-well plate format but can be scaled for 384- or 96-well
plates.[3]

Materials:

» Recombinant EGFR L858R/T790M

 Biotinylated substrate peptide (e.g., TK Substrate-biotin)
e ATP

« EAIOO1

» HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.05% Tween-20, 5 mM
MgCI2, 1 mM DTT)
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HTRF Detection Reagents:

o Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
o Streptavidin-XL665

HTRF Detection Buffer (compatible with detection reagents)
Low-volume white 384- or 1536-well plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of EAI001 in 100% DMSO. Further dilute
these solutions in HTRF Kinase Buffer to the desired final concentrations. The final DMSO
concentration in the assay should be <1%.

Enzyme and Substrate/ATP Mix Preparation:
o Dilute the EGFR L858R/T790M enzyme to a 2X final concentration in HTRF Kinase Buffer.

o Prepare a 2X substrate/ATP mixture in HTRF Kinase Buffer. The final concentrations will
need to be optimized, but a starting point is 1 uM for the substrate and the Km of ATP for
the specific kinase.

Kinase Reaction:

o Add 2 pL of the EAIO01 dilution or DMSO control to the wells of the assay plate.
o Add 2 pL of the 2X EGFR enzyme solution.

o Initiate the reaction by adding 2 uL of the 2X substrate/ATP mixture.

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Detection:
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o Prepare the detection reagent mix in HTRF Detection Buffer containing both the Europium
cryptate-labeled antibody and Streptavidin-XL665 at their recommended concentrations.

o Add 6 pL of the detection mix to each well to stop the kinase reaction.

o Final Incubation: Seal the plate, protect it from light, and incubate at room temperature for 60
minutes.

o Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the
fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320
nm.

o Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot it against the
logarithm of the EAIO01 concentration. Fit the data to a four-parameter logistic equation to
determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay Protocol

This assay measures the binding of a fluorescent tracer to the kinase, and the displacement of
the tracer by a test compound like EAI001.[4]

Materials:

e Recombinant EGFR L858R/T790M

e LanthaScreen® Eu-anti-Tag Antibody

e LanthaScreen® Kinase Tracer (specific for EGFR)

» Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
 EAIOO1

o Low-volume white or black 384-well plates

o TR-FRET compatible plate reader

Procedure:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b607251?utm_src=pdf-body
https://www.benchchem.com/product/b607251?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/EGFR_LanthaScreen_Binding.pdf
https://www.benchchem.com/product/b607251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Compound Preparation: Prepare a serial dilution of EAI001 in 100% DMSO. Further dilute
these solutions in Kinase Buffer A to a 4X final concentration.

» Kinase/Antibody Mix Preparation: Prepare a 2X solution of the EGFR enzyme and the Eu-
anti-Tag antibody in Kinase Buffer A. The optimal concentrations should be determined
empirically, but a starting point of 10 nM kinase and 4 nM antibody is recommended.[5]

o Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A. The
optimal concentration is typically near the Kd of the tracer for the kinase.

o Assay Assembly:
o Add 5 pL of the 4X EAIO01 dilution or DMSO control to the wells.
o Add 10 pL of the 2X kinase/antibody mixture.
o Add 5 pL of the 4X tracer solution.

 Incubation: Mix gently, seal the plate, and incubate at room temperature for 60 minutes,
protected from light.

o Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at
340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

o Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the ratio
against the logarithm of the EAI001 concentration and fit to a sigmoidal dose-response curve
to determine the IC50.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase
reaction.[6][7]

Materials:
e Recombinant EGFR L858R/T790M

e Substrate (e.g., Poly(Glu,Tyr) 4:1)
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« ATP
« EAIOO1

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

» Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o White, opaque 96- or 384-well plates

e Luminometer

Procedure:

o Compound and Reagent Preparation:

o Prepare a serial dilution of EAI001 in DMSO, followed by dilution in Kinase Reaction
Buffer to a 5X final concentration.

o Prepare a 5X solution of EGFR L858R/T790M in Kinase Reaction Buffer.
o Prepare a 5X solution of the substrate/ATP mix in Kinase Reaction Buffer.
» Kinase Reaction:
o Add 1 pL of the 5X EAIO001 dilution or DMSO control to the wells.
o Add 2 uL of the 5X enzyme solution.
o Initiate the reaction by adding 2 uL of the 5X substrate/ATP mix.
 Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

o ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction
and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

o ADP to ATP Conversion and Detection: Add 10 pL of Kinase Detection Reagent to each well.
This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate
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a luminescent signal. Incubate for 30-60 minutes at room temperature.

o Data Acquisition: Measure the luminescence using a plate-reading luminometer.

» Data Analysis: Plot the luminescent signal against the logarithm of the EAIO01 concentration.
Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

EAIO01 is a valuable tool for studying the mechanisms of drug resistance in EGFR-driven
cancers. The protocols outlined above provide robust methods for characterizing the inhibitory
activity of EAI001 and can be adapted for the high-throughput screening of new allosteric
inhibitors targeting mutant EGFR. Careful optimization of enzyme and substrate concentrations
will ensure high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

o 3. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe
Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 4. documents.thermofisher.com [documents.thermofisher.com]
e 5. documents.thermofisher.com [documents.thermofisher.com]
e 6. promega.com.cn [promega.com.cn]

e 7.ulab360.com [ulab360.com]

 To cite this document: BenchChem. [Application Notes and Protocols for EAIO01 in Kinase
Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b607251#protocol-for-eai001-in-kinase-activity-
assays]|

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b607251?utm_src=pdf-body
https://www.benchchem.com/product/b607251?utm_src=pdf-body
https://www.benchchem.com/product/b607251?utm_src=pdf-body
https://www.benchchem.com/product/b607251?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/eai001.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4929832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4929832/
https://www.ncbi.nlm.nih.gov/books/NBK47349/table/ml102.t4/
https://www.ncbi.nlm.nih.gov/books/NBK47349/table/ml102.t4/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/EGFR_LanthaScreen_Binding.pdf
https://documents.thermofisher.com/TFS-Assets/BID/manuals/MAN0017219_LanthaScreen_Eu_EGFR_d747_749_A750P_Binding_Assay_UB.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
http://www.ulab360.com/files/prod/manuals/201406/04/543195001.pdf
https://www.benchchem.com/product/b607251#protocol-for-eai001-in-kinase-activity-assays
https://www.benchchem.com/product/b607251#protocol-for-eai001-in-kinase-activity-assays
https://www.benchchem.com/product/b607251#protocol-for-eai001-in-kinase-activity-assays
https://www.benchchem.com/product/b607251#protocol-for-eai001-in-kinase-activity-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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